tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

CAS No.:

Cat. No.: VC13709357

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO4 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate |

| Standard InChI | InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |

| Standard InChI Key | PSMSWHIDASMCPS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

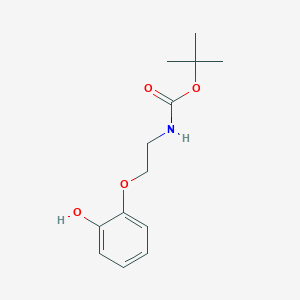

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is systematically named tert-butyl -[2-(2-hydroxyphenoxy)ethyl]carbamate under IUPAC guidelines. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to an ethylamine backbone, which is further substituted with a 2-hydroxyphenoxy ether (Figure 1). The Boc group acts as a protective moiety for the amine, while the phenolic hydroxyl group introduces reactivity for subsequent functionalization.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.29 g/mol |

| CAS Number | 139115-92-7 |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |

| InChI Key | PSMSWHIDASMCPS-UHFFFAOYSA-N |

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 2-Bromoethylamine, , DMF, 60°C | ~65% |

| Boc Protection | , DMAP, THF, RT | ~85% |

Purification and Characterization

The crude product is typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity exceeding 95% is confirmed by HPLC, with structural validation through -NMR and -NMR spectroscopy. Mass spectrometry (ESI-MS) further corroborates the molecular ion peak at m/z 254.1 [M+H].

Physicochemical Properties

Solubility and Stability

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate exhibits moderate solubility in polar aprotic solvents such as DMSO (25 mg/mL at 25°C) and DMF, but limited solubility in water (<1 mg/mL) . Stability studies indicate that the compound remains intact for ≥6 months when stored at -20°C under anhydrous conditions.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C (dec.) |

| LogP (Octanol-Water) | 1.72 (predicted) |

| pKa (Hydroxyl) | ~9.5 (phenolic -OH) |

Applications in Pharmaceutical and Organic Chemistry

Role as a Protecting Group

The Boc group in this compound serves as a temporary protective moiety for amines during multi-step syntheses, particularly in peptide coupling reactions . For example, in the synthesis of protease inhibitors, the Boc group is selectively removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for subsequent conjugation .

Intermediate for Antioxidant Derivatives

The phenolic hydroxyl group enables derivatization into antioxidants. For instance, alkylation or acylation at the hydroxyl position can yield compounds with enhanced radical-scavenging activity, potentially useful in neurodegenerative disease research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume